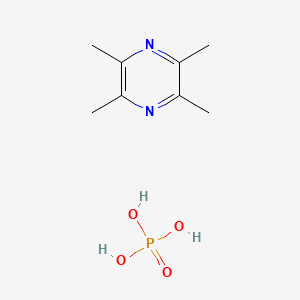

Ligustrazine phosphate

Description

Structure

2D Structure

Properties

CAS No. |

105256-26-6 |

|---|---|

Molecular Formula |

C8H15N2O4P |

Molecular Weight |

234.19 g/mol |

IUPAC Name |

phosphoric acid;2,3,5,6-tetramethylpyrazine |

InChI |

InChI=1S/C8H12N2.H3O4P/c1-5-6(2)10-8(4)7(3)9-5;1-5(2,3)4/h1-4H3;(H3,1,2,3,4) |

InChI Key |

KWWLGXNRLABSMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C)C.OP(=O)(O)O |

Origin of Product |

United States |

Preclinical Pharmacological Investigations of Ligustrazine Phosphate

In Vitro Pharmacological Studies of Ligustrazine Phosphate (B84403)

In vitro research has been instrumental in dissecting the cellular and molecular mechanisms underlying the pharmacological activities of ligustrazine phosphate. These studies have provided a foundational understanding of its effects on various cell types and signaling pathways.

Cellular Mechanisms of Action of this compound

This compound has demonstrated a significant ability to modulate intracellular calcium (Ca2+) dynamics, a key process in cellular signaling. In vitro studies have shown that it can inhibit the influx of calcium into vascular smooth muscle cells, leading to vasodilation. patsnap.com This effect is crucial for improving blood flow. patsnap.com Furthermore, in platelets, ligustrazine has been found to reduce the concentration of intracellular Ca2+ triggered by agonists like adenosine (B11128) diphosphate (B83284) (ADP). scielo.brscielo.br This reduction in intracellular calcium is achieved, in part, by inhibiting the expression of calcium sensors STIM1 and Orai1. scielo.brscielo.br Research on porcine left anterior descending coronary artery smooth muscle cells suggests that ligustrazine's vasodilatory effect is linked to the activation of the adenylate cyclase/protein kinase A pathway, which subsequently inhibits L-type Ca2+ channels. nih.gov This modulation of calcium homeostasis is a critical component of its therapeutic action in cardiovascular conditions. scielo.brscielo.brnih.gov

This compound exhibits protective effects against cell death by modulating apoptotic pathways. imrpress.comnih.gov In vitro studies have shown that it can inhibit apoptosis in various cell types. nih.govnih.gov For instance, in colorectal cancer cells (SW480 and CT26), ligustrazine was found to induce apoptosis in a dose-dependent manner. amegroups.cnamegroups.org This pro-apoptotic effect in cancer cells is mediated through a p53-dependent mitochondrial pathway, involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. amegroups.cnamegroups.org Conversely, in the context of tissue injury, such as in renal cells, ligustrazine has been shown to inhibit apoptosis. spandidos-publications.com In human lung cancer A549 cells, ligustrazine induced apoptosis by upregulating the Fas and Fas-L death receptor pathway, leading to the activation of caspase-8 and caspase-3. amegroups.cnamegroups.org This dual ability to induce apoptosis in cancer cells while preventing it in healthy tissues highlights its potential as a targeted therapeutic agent.

A significant body of in vitro evidence supports the anti-inflammatory properties of this compound. patsnap.comnih.gov It has been shown to modulate the activity of various inflammatory cytokines and enzymes. patsnap.com Specifically, ligustrazine can downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). patsnap.comnih.gov In human endometrial stromal cells, ligustrazine was found to inhibit the production of TNF-α, IL-1β, and IL-6 by regulating the STAT3/IGF2BP1/RELA axis. nih.gov Similarly, in a model of acute kidney injury, ligustrazine suppressed the levels of TNF-α, IL-6, and MCP-1 in NRK-52E cells. spandidos-publications.com This anti-inflammatory action is a key mechanism underlying its therapeutic potential in a range of inflammatory conditions. patsnap.comnih.gov

This compound is recognized for its potent antioxidant activities. patsnap.comnih.gov It functions by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. patsnap.com In vitro studies have demonstrated its ability to reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govfrontiersin.orgfrontiersin.org Furthermore, it has been shown to upregulate the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govfrontiersin.orgnih.gov For example, a study on a ligustrazine-liposome hydrogel showed significant scavenging effects on DPPH and H2O2 radicals and inhibition of MDA production. mdpi.com This antioxidant capacity contributes to its protective effects against oxidative stress-induced cellular damage, which is implicated in various diseases. patsnap.comnih.gov

| Antioxidant Activity of Ligustrazine Formulations In Vitro | Scavenging Effect on DPPH (%) | Scavenging Effect on H2O2 (%) | Inhibition of MDA in Liver Homogenate (%) | Inhibition of MDA in LDL (%) |

| TMPZ-LG | 65.57 ± 4.13 | 73.06 ± 5.65 | 15.03 ± 0.9 | 21.57 ± 1.2 |

Table based on data from an in vitro study on a ligustrazine-liposome hydrogel (TMPZ-LG). mdpi.com

This compound has well-documented anti-platelet and anti-thrombotic effects. patsnap.comnih.gov In vitro studies have consistently shown that it can inhibit platelet aggregation induced by various agonists, such as ADP. scielo.brscielo.brnih.gov This inhibitory effect is dose-dependent. scielo.brscielo.br The underlying mechanisms include the inhibition of thromboxane (B8750289) A2 (TXA2) synthesis and the suppression of the Akt signaling pathway. patsnap.comnih.gov By preventing platelet aggregation and subsequent thrombus formation, this compound holds promise for the prevention and treatment of thromboembolic diseases. patsnap.comgoogle.com

Table based on data from in vitro studies on human and rat platelets. scielo.brscielo.br

This compound Modulation of Gene Expression and Signaling Pathways

This compound, the phosphate salt of the bioactive alkaloid ligustrazine (also known as tetramethylpyrazine), has been the subject of numerous preclinical investigations to elucidate its mechanisms of action at the molecular level. These studies have revealed that its therapeutic effects are often rooted in its ability to modulate critical intracellular signaling pathways and gene expression. By influencing these networks, this compound can impact a wide array of cellular processes, including inflammation, cell survival, apoptosis, and cellular metabolism. The following sections detail the specific interactions of this compound with key signaling cascades.

Nuclear Factor-κB (NF-κB) Pathway Modulation by this compound

The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of the inflammatory response. In preclinical models, ligustrazine has been shown to exert anti-inflammatory effects by inhibiting this pathway. nih.gov Studies indicate that ligustrazine can suppress the activation of NF-κB, which is a key regulator of various pro-inflammatory cytokines. researchgate.net This modulation helps to attenuate inflammatory responses in various conditions. nih.govresearchgate.net For instance, in models of postoperative peritoneal adhesion, ligustrazine nanoparticles were found to downregulate the expression levels of key pathway components including NF-κB. frontiersin.org Similarly, in models of spinal cord injury-induced neuropathic pain, ligustrazine was observed to inhibit the TLR4/NF-κB signaling pathway. researchgate.net

Table 1: Effects of Ligustrazine on NF-κB Pathway Components

| Model System | Key Protein/Molecule Measured | Observed Effect of Ligustrazine | Citation |

|---|---|---|---|

| Rats with Postoperative Peritoneal Adhesion | NF-κB | Downregulated expression | frontiersin.org |

| Rats with Spinal Cord Injury | TLR4/NF-κB | Inhibited signaling pathway | researchgate.net |

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation by this compound

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is crucial for regulating cell survival, proliferation, and metabolism. worldscientific.comnih.gov this compound has been found to modulate this pathway, often in a context-dependent manner, to promote cell survival and attenuate injury. In a rat model of pulmonary arterial hypertension (PAH) induced by monocrotaline, ligustrazine treatment markedly decreased the expression of phosphorylated PI3K and Akt. mdpi.com This inhibition of the PI3K/Akt pathway was associated with reduced proliferation and inflammation of pulmonary artery smooth muscle cells. mdpi.com Conversely, in models of cerebral ischemia-reperfusion injury, ligustrazine has been shown to alleviate injury by activating the VEGF-mediated PI3K/Akt signaling pathway. researchgate.net This activation promotes endothelial cell survival and helps maintain the stability of the blood-brain barrier. nih.gov

Table 2: Modulation of the PI3K/Akt Pathway by Ligustrazine

| Model System | Key Protein/Molecule Measured | Observed Effect of Ligustrazine | Citation |

|---|---|---|---|

| Rat Model of Pulmonary Arterial Hypertension | Phosphorylated PI3K, Phosphorylated Akt | Decreased expression | mdpi.com |

| Rat Model of Cerebral Ischemia Reperfusion Injury | VEGF, PI3K, Akt | Activated signaling pathway | researchgate.net |

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38) Modulation by this compound

Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2, p38, and JNK cascades, are critical for transducing extracellular signals into cellular responses like proliferation, differentiation, and apoptosis. imrpress.comnih.gov The balance between these pathways can determine cell fate. nih.gov Preclinical studies have shown that ligustrazine can modulate MAPK signaling. For example, in smooth muscle cells, signaling through the MAPK pathway is differentially regulated, with RhoA controlling ERK1/2 activation and Rho kinase influencing p38 MAPK. thno.org In osteoblastic cells, ATP can activate both the ERK1/2 and p38 MAPK pathways. nih.gov Ligustrazine's ability to influence these pathways contributes to its protective effects in various disease models, although the specific modulation can vary depending on the cellular context and stressor.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway Activation and Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Transrepression by this compound

A significant mechanism of ligustrazine involves the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in metabolism and inflammation. researchgate.netwindows.net In preclinical studies using hepatic stellate cells (HSCs), which are central to liver fibrosis, ligustrazine was found to directly bind to and activate PPARγ. researchgate.netwindows.net This activation leads to the subsequent transrepression of Hypoxia-Inducible Factor 1 Alpha (HIF-1α), a key transcription factor in cellular adaptation to hypoxia. researchgate.netnih.gov

The mechanism involves ligustrazine binding to the ligand-binding domain of PPARγ, which then increases its physical interaction with the corepressor SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors). researchgate.netwindows.net This complex then suppresses the transcription of the HIF-1α gene. researchgate.netwindows.net This targeted action on the PPARγ/HIF-1α axis underlies ligustrazine's ability to suppress the profibrotic functions of HSCs. researchgate.netfrontiersin.org

Table 3: Ligustrazine's Effect on the PPARγ/HIF-1α Pathway in Hepatic Stellate Cells

| Cell Line / Model | Key Molecule/Process | Observed Effect of Ligustrazine | Citation |

|---|---|---|---|

| Rat HSC-T6, Human HSC-LX2 | PPARγ | Activated the receptor | researchgate.netwindows.netnih.gov |

| Human HSC-LX2 | PPARγ interaction with SMRT | Increased physical interaction | researchgate.net |

| Rat HSC-T6, Human HSC-LX2 | HIF-1α transcription | Inhibited/Suppressed | researchgate.netwindows.net |

Nucleotide-Binding Oligomerization Domain-Containing 2 (NOD2) Pathway Downregulation by this compound

The Nucleotide-Binding Oligomerization Domain-Containing 2 (NOD2) is an intracellular pattern recognition receptor that senses bacterial components and triggers inflammatory responses. frontiersin.orgamegroups.org Dysregulation of the NOD2 pathway is implicated in inflammatory diseases. Research has demonstrated that ligustrazine can protect against acute kidney injury by inhibiting NOD2-mediated inflammation. frontiersin.orgresearchgate.net In both in vivo rat models of ischemia/reperfusion injury and in vitro cell culture models, ligustrazine treatment led to a downregulation of NOD2 expression. frontiersin.org This inhibitory effect on the NOD2 pathway helps to reduce the production of pro-inflammatory mediators and limit tissue damage. frontiersin.orgresearchgate.net

Table 4: Downregulation of the NOD2 Pathway by Ligustrazine

| Model System | Key Protein/Molecule Measured | Observed Effect of Ligustrazine | Citation |

|---|---|---|---|

| Rat Model of Acute Kidney Injury (I/R) | NOD2 | Inhibited upregulation | frontiersin.org |

| Rat NRK-52E Cells (Hypoxia-induced) | NOD2 | Suppressed expression | frontiersin.org |

Bcl-2/Bax/Caspase Apoptosis Pathway Modulation by this compound

Apoptosis, or programmed cell death, is a tightly regulated process involving a balance between pro-apoptotic and anti-apoptotic proteins. The Bcl-2 family of proteins are central regulators, with Bcl-2 being anti-apoptotic and Bax being pro-apoptotic. nih.gov The ratio of Bcl-2 to Bax is a critical determinant of cell survival. scispace.com Downstream, executioner caspases, such as caspase-3, are activated to carry out cell death.

Ligustrazine has been shown to exert potent anti-apoptotic effects by modulating this pathway in various preclinical models. nih.govresearchgate.net In studies on vascular dementia and oxygen-glucose deprivation in PC12 cells, ligustrazine treatment was found to decrease the Bax/Bcl-2 ratio and downregulate cleaved caspase-3. Similarly, in colorectal cancer cells, ligustrazine induced apoptosis by increasing the levels of p53 and Bax, while decreasing Bcl-2, leading to the activation of caspase-9 and caspase-3. nih.gov This demonstrates that ligustrazine can modulate the apoptosis pathway to either protect healthy cells from injury or to induce death in cancer cells. nih.gov

Table 5: Modulation of the Bcl-2/Bax/Caspase Pathway by Ligustrazine

| Model System | Key Protein/Molecule Measured | Observed Effect of Ligustrazine | Citation |

|---|---|---|---|

| Rats with Vascular Dementia & OGD PC12 Cells | Bax/Bcl-2 ratio, Cleaved Caspase-3 | Decreased ratio and expression | |

| SW480 and CT26 Colorectal Cancer Cells | p53, Bax, Cleaved Caspase-3, Cleaved Caspase-9 | Increased expression | nih.gov |

| SW480 and CT26 Colorectal Cancer Cells | Bcl-2 | Decreased expression | nih.gov |

Autophagy Modulation by this compound

This compound has been shown to modulate autophagy, a cellular process involving the degradation of cellular components. In a study involving retinal ganglion cells with ischemia/reperfusion (I/R) injury, low concentrations of ligustrazine were found to suppress autophagy. nih.gov This effect was associated with the activation of the PI3K/Akt/mTOR signaling pathway. nih.gov The introduction of a PI3K inhibitor (Ly294002) or an mTOR inhibitor (rapamycin) reversed the suppressive effect of ligustrazine on autophagy, suggesting that the compound's protective effect against retinal I/R injury is mediated through this pathway. nih.gov

Another study investigating the effects of ligustrazine on renal injury found that it can inhibit NOD2-mediated inflammation, a process that may be partly attributed to the induction of autophagy. semanticscholar.org The downregulation of NOD2 by ligustrazine was partially blocked when autophagy was inhibited. semanticscholar.org This suggests that the anti-inflammatory effects of ligustrazine in the kidney are, to some extent, dependent on the induction of autophagy. semanticscholar.org

The synergistic effect of tetramethylpyrazine phosphate (a form of ligustrazine) and borneol in protecting against ischemia injury in the cortex and hippocampus has also been linked to the modulation of autophagy. nih.gov

Matrix Metalloproteinase-9 (MMP-9) and E-cadherin Expression Regulation by this compound

Ligustrazine has demonstrated the ability to regulate the expression of Matrix Metalloproteinase-9 (MMP-9) and E-cadherin, two proteins crucial in cell invasion and metastasis. In the context of endometriosis, ligustrazine has been shown to inhibit the expression of MMP-2 and MMP-9 in ectopic endometrial tissue both in vivo and in vitro. researchgate.net This inhibition of MMPs, coupled with an upregulation of their tissue inhibitors (TIMPs), helps to prevent the degradation of the extracellular matrix and subsequent tissue invasion. researchgate.net

In ovarian cancer cells, the inhibition of Interleukin-8 (IL-8) expression by ligustrazine led to a decrease in MMP-9 expression and an increase in E-cadherin expression. imrpress.com This shift in the balance between MMP-9 and E-cadherin is associated with the inhibition of invasion and metastasis of human SKOV3 ovarian cancer cells. imrpress.com E-cadherin is a key component of cell-cell adhesion, and its increased expression generally correlates with reduced cell migration and invasion. nih.govijbs.com Conversely, MMP-9 is an enzyme that degrades components of the extracellular matrix, facilitating cell movement and invasion. researchgate.netnih.gov

The table below summarizes the effects of ligustrazine on MMP-9 and E-cadherin expression in different preclinical models.

| Cell/Tissue Type | Condition | Effect of Ligustrazine | Associated Outcome |

| Ectopic Endometrial Tissue | Endometriosis | Decreased MMP-9 expression | Inhibition of invasion and metastasis researchgate.net |

| Human SKOV3 Ovarian Cancer Cells | IL-8 Induced | Decreased MMP-9 expression, Increased E-cadherin expression | Inhibition of invasion and metastasis imrpress.com |

Enhancement of Hippocampal Cholinergic System Function by this compound

Preclinical studies have indicated that this compound can enhance the function of the hippocampal cholinergic system. This system is vital for learning and memory processes. Research has shown that ligustrazine can improve the function of this system and attenuate oxidative damage, leading to enhanced learning and memory abilities in animal models of Alzheimer's disease. nih.govresearchgate.net Specifically, studies have reported that this compound can inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). japsonline.com By inhibiting AChE, ligustrazine increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. japsonline.com

In a rat model of amnesia induced by scopolamine, co-administration of huperzine A and this compound was found to synergistically prevent cholinergic impairment. researchgate.net This combination significantly inhibited AChE activity, which contributed to the improvement of spatial learning and memory. researchgate.net

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Expression and Activity Regulation by this compound

Ligustrazine has been found to regulate the expression and activity of Hypoxia-Inducible Factor 1 Alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia. nih.govmdpi.com In hepatic stellate cells (HSCs), ligustrazine was shown to suppress the transcription of HIF-1α. thno.org This effect was dependent on the activation of peroxisome proliferator-activated receptor gamma (PPARγ). thno.org The study revealed that ligustrazine-activated PPARγ recruits the co-repressor SMRT to repress HIF-1α gene transcription. thno.org This mechanism leads to the suppression of HSC pericyte functions, which are regulated by HIF-1α. thno.orgresearchgate.net

Furthermore, in a study on B16F10 melanoma cells, tetramethylpyrazine (ligustrazine) was observed to downregulate the expression levels of HIF-1α. researchgate.net The regulation of HIF-1α by ligustrazine is significant as HIF-1α plays a crucial role in various pathological processes, including angiogenesis and tumor progression. mdpi.com

The table below summarizes the regulatory effects of ligustrazine on HIF-1α.

| Cell Type | Key Findings | Mechanism |

| Hepatic Stellate Cells (HSCs) | Suppressed transcription of HIF-1α thno.org | Activation of PPARγ leading to SMRT-dependent transrepression of HIF-1α thno.orgresearchgate.net |

| B16F10 Melanoma Cells | Downregulated HIF-1α expression researchgate.net | Not specified |

Cytokine and Chemokine Modulation (e.g., TNF-α, IL-1β, IL-6, IL-8, MCP-1, ICAM-1) by this compound

This compound has demonstrated significant modulatory effects on a range of pro-inflammatory cytokines and chemokines. In various preclinical models, ligustrazine has been shown to reduce the expression and production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). researchgate.netnih.gov For instance, in animal models of ischemic stroke, ligustrazine significantly improved outcomes by reducing levels of TNF-α, IL-1β, and IL-6. researchgate.net

Furthermore, ligustrazine has been found to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine that plays a crucial role in recruiting monocytes to sites of inflammation. semanticscholar.orgresearchgate.net This inhibitory effect on MCP-1 has been observed in the context of renal injury. semanticscholar.org

Ligustrazine also influences the expression of adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov In human SKOV3 ovarian cancer cells, ligustrazine was found to reduce IL-8 expression, which is known to be involved in inflammatory responses. imrpress.com The modulation of these cytokines and chemokines contributes to the anti-inflammatory properties of ligustrazine observed in various disease models. gutnliver.orgresearchgate.net

The following table provides a summary of the modulatory effects of ligustrazine on various cytokines and chemokines.

| Cytokine/Chemokine | Effect of Ligustrazine | Preclinical Model/Context |

| TNF-α | Reduction | Ischemic stroke models researchgate.net |

| IL-1β | Reduction | Ischemic stroke models researchgate.net |

| IL-6 | Reduction | Ischemic stroke models, Renal injury semanticscholar.orgresearchgate.net |

| IL-8 | Reduction | Ovarian cancer cells imrpress.com |

| MCP-1 | Reduction | Renal injury semanticscholar.org |

| ICAM-1 | Modulation | General anti-inflammatory effect |

Nitric Oxide (NO) Pathway Modulation by this compound

Ligustrazine has been shown to modulate the nitric oxide (NO) pathway, which plays a critical role in various physiological processes, including vasodilation and neurotransmission. researchgate.net In a study on rats with passive Heymann nephritis, ligustrazine was found to elevate the synthesis of NO. nih.gov This was evidenced by increased levels of glomerular inducible nitric oxide synthase (iNOS) mRNA and urinary nitrites/nitrates (NO2-/NO3-), which are stable metabolites of NO. nih.gov This modulation of the NO pathway was associated with the inhibitory effects of ligustrazine on glomerular injury. nih.gov

In vascular smooth muscle cells (VSMCs), ligustrazine was observed to suppress the platelet-derived growth factor (PDGF)-BB-stimulated downregulation of NO production. spandidos-publications.com NO is known to have protective effects on the cardiovascular system, and its production can lead to the formation of cyclic guanine (B1146940) monophosphate (cGMP), which also has a suppressive effect on VSMC proliferation. spandidos-publications.com Ligustrazine's ability to prevent the decrease in NO and cGMP production induced by PDGF-BB suggests a mechanism for its protective vascular effects. spandidos-publications.com

A meta-analysis of preclinical studies on ischemic stroke also highlighted that ligustrazine positively affects oxidative stress-related indicators, including NOS and NO levels. researchgate.net

Receptor Binding Studies of this compound (General Methodologies in Research)

Receptor binding studies are fundamental in drug discovery to characterize the interaction between a compound and its target receptor. numberanalytics.com While specific receptor binding studies for this compound are not detailed in the provided context, general methodologies employed in such research are well-established. These studies are crucial for determining a drug's affinity, specificity, and mechanism of action at the molecular level. giffordbioscience.com

Commonly used techniques in receptor binding assays include:

Radioligand Binding Assays: These are highly sensitive and robust methods that use a radiolabeled ligand to measure its binding to a receptor. giffordbioscience.comsygnaturediscovery.com The amount of bound radioactivity is quantified to determine binding parameters. giffordbioscience.com These assays can be performed in various formats, including competition studies to determine the affinity of an unlabeled compound, saturation analysis to determine receptor density (Bmax) and the equilibrium dissociation constant (Kd), and kinetic studies to measure association and dissociation rates. sygnaturediscovery.com

Filtration and Scintillation Proximity Assay (SPA): These are two common formats for radioligand binding assays. nih.gov Filtration separates the bound ligand-receptor complex from the unbound ligand, while SPA is a homogeneous assay where the signal is generated only when the radioligand is in close proximity to the receptor-coated bead. nih.goveuropeanpharmaceuticalreview.com

Fluorescence-Based Assays: These methods utilize fluorescently labeled ligands or changes in fluorescence properties upon binding to measure ligand-receptor interactions. numberanalytics.com

Surface Plasmon Resonance (SPR): This is a label-free technique that measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized receptor, providing real-time data on binding kinetics. numberanalytics.com

Computational Approaches: Molecular docking and molecular dynamics simulations are computational methods used to predict and analyze the binding of a ligand to a receptor at the atomic level. numberanalytics.com

These methodologies allow researchers to elucidate key binding parameters such as:

Kd (Dissociation Constant): Indicates the affinity of a ligand for a receptor; a lower Kd reflects higher affinity. giffordbioscience.com

Ki (Inhibition Constant): Represents the potency of a compound in inhibiting the binding of another ligand. giffordbioscience.com

Bmax (Maximum Binding Capacity): Shows the total number of available binding sites. giffordbioscience.com

IC50/EC50: The concentration of a compound that produces 50% of the maximal inhibitory or effective response, respectively. giffordbioscience.com

Preclinical Efficacy Studies of this compound in Animal Models

This compound, a synthetic derivative of ligustrazine, an active compound from the Chinese herb Ligusticum chuanxiong, has been the subject of extensive preclinical research to evaluate its therapeutic potential in a variety of diseases. patsnap.comnih.gov These studies, conducted in various animal models, have provided significant insights into the compound's efficacy and mechanisms of action across several pathological conditions.

Cerebrovascular Disease Models in this compound Research

This compound has demonstrated notable protective effects in animal models of cerebrovascular disease, particularly in the context of ischemic stroke. patsnap.comnih.gov Its therapeutic actions are attributed to a range of mechanisms, including the reduction of inflammation, oxidative stress, and apoptosis, as well as the preservation of blood-brain barrier integrity. nih.govresearchgate.net

In animal models of cerebral ischemia/reperfusion (I/R) injury, such as the middle cerebral artery occlusion (MCAO) model, ligustrazine has been shown to confer significant neuroprotection. nih.govnih.gov A systematic review and meta-analysis of 32 preclinical studies revealed that ligustrazine significantly improved neurological function scores, reduced the percentage of cerebral infarction, and decreased brain water content in animals with ischemic stroke. nih.govresearchgate.net The protective effects are linked to its ability to mitigate inflammatory responses by reducing levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govresearchgate.net Furthermore, ligustrazine combats oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and decreasing levels of nitric oxide (NO) and malondialdehyde (MDA). nih.govresearchgate.net It also inhibits apoptosis, as evidenced by the reduced expression of caspase-3. nih.govresearchgate.net One of the key mechanisms underlying its neuroprotective role is the activation of the PI3K/Akt signaling pathway. nih.gov Studies have shown that ligustrazine treatment increases the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS) in a dose-dependent manner, an effect that is reversed by a PI3K inhibitor. nih.gov

Table 1: Efficacy of Ligustrazine in Animal Models of Cerebral Ischemia/Reperfusion Injury

| Parameter | Effect of Ligustrazine | Mechanism of Action |

|---|---|---|

| Neurological Function | Improved neurological deficit scores. nih.govresearchgate.net | Reduction of inflammation, oxidative stress, and apoptosis. nih.govresearchgate.net |

| Infarct Volume | Reduced percentage of cerebral infarction. nih.govresearchgate.net | Activation of PI3K/Akt pathway. nih.gov |

| Brain Edema | Decreased brain water content. nih.govresearchgate.net | Preservation of blood-brain barrier integrity. nih.gov |

| Inflammation | Decreased levels of TNF-α, IL-1β, IL-6. nih.govresearchgate.net | Modulation of inflammatory signaling pathways. nih.gov |

| Oxidative Stress | Increased SOD activity; Decreased NO and MDA levels. nih.govresearchgate.net | Scavenging of free radicals. patsnap.com |

| Apoptosis | Decreased caspase-3 expression. nih.govresearchgate.net | Inhibition of apoptotic pathways. nih.gov |

The neuroprotective properties of this compound have also been investigated in animal models of neurodegenerative diseases like Alzheimer's disease (AD) and vascular dementia. nih.govresearchgate.net In a scopolamine-induced amnesia rat model of AD, transdermal administration of a this compound ethosomal system was found to improve behavioral performance in the Morris water maze test. nih.gov This improvement was associated with the restoration of antioxidant enzyme activities and a reduction in the levels of the lipid peroxidation product malondialdehyde in the brain. nih.gov The proposed mechanisms for its efficacy in AD models include its antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as inhibition of calcium overload. nih.govmdpi.com

In the context of vascular dementia, ligustrazine has been shown to suppress neuronal apoptosis by increasing the levels of brain-derived neurotrophic factor (BDNF). researchgate.net Furthermore, studies on ligustrazine derivatives have demonstrated their potential as multi-target inhibitors for AD treatment. mdpi.com For instance, a ligustrazine piperazine (B1678402) derivative was identified as a novel PPARγ agonist that could reduce the levels of amyloid-beta (Aβ) peptides and improve cognitive deficits in an APP/PS1 mouse model of AD. nih.gov This derivative also enhanced brain glucose metabolism by promoting mitophagy in a PPARγ-dependent manner. nih.gov

The therapeutic potential of ligustrazine has been explored in animal models of migraine. nih.gov In a nitroglycerin (NTG)-induced migraine rat model, ligustrazine was shown to inhibit the behavioral changes associated with migraine, such as cage climbing, head scratching, and ear redness, thereby reducing the duration and severity of migraine-like headaches. nih.gov The underlying mechanism appears to involve the inhibition of the c-fos/ERK signaling pathway. nih.gov Research demonstrated that ligustrazine could suppress the overexpression of P2X3, TRPV1, c-fos, and ERK in the trigeminal ganglion of NTG-induced migraine rats. nih.govnih.gov These findings suggest that ligustrazine's analgesic effect in migraine is mediated through the modulation of key signaling molecules involved in pain transmission and sensitization. nih.govresearchgate.net

Ligustrazine has been shown to protect and repair the permeability of the blood-brain barrier (BBB) in preclinical models. nih.gov In MCAO rat models, ligustrazine administration has been associated with the increased expression of the tight junction protein Claudin-5, which is crucial for maintaining BBB integrity. nih.govresearchgate.net The compound's ability to preserve BBB function is linked to its inhibition of the JAK/STAT signaling pathway and the expression of matrix metalloproteinase-9 (MMP-9), both of which are involved in BBB breakdown during cerebral ischemia. nih.gov Further studies have indicated that ligustrazine can attenuate the loss of tight junction proteins, occludin and claudin-5, thereby reducing BBB permeability and alleviating brain edema in cerebral ischemia/reperfusion models. frontiersin.org One study identified that ligustrazine protects against BBB impairment by downregulating miR‐297c‐5p, which targets the tight junction protein occludin. nih.gov

Table 2: Modulation of Blood-Brain Barrier Integrity by Ligustrazine

| Factor | Effect of Ligustrazine | Animal Model |

|---|---|---|

| Claudin-5 | Increased expression. nih.govresearchgate.net | MCAO Rat Model. nih.gov |

| Occludin | Attenuated loss. frontiersin.org | MCAO Rat Model. frontiersin.org |

| ZO-1 | Noticeable reductions in the level were reversed. nih.gov | Oxygen-glucose deprivation (OGD) in b.End3 cells. nih.gov |

| MMP-9 | Reduced expression. nih.gov | Ischemic Stroke Models. nih.gov |

| JAK/STAT Pathway | Inhibited activation. nih.gov | Cerebral Ischemia/Reperfusion Rat Model. frontiersin.org |

| miR‐297c‐5p | Downregulated expression. nih.gov | MCAO Mouse Model. nih.gov |

Preclinical evidence suggests that ligustrazine and its derivatives can enhance synaptic plasticity, which is crucial for learning and memory. frontiersin.org In a rat model of chronic cerebral hypoperfusion, tetramethylpyrazine (the parent compound of this compound) was found to alleviate behavioral and psychological symptoms of dementia by promoting hippocampal synaptic plasticity. frontiersin.org This effect was associated with the upregulation of synapse-related proteins such as PSD95, SYN, GAP43, and SYP in the hippocampus. frontiersin.org The underlying mechanism involves the activation of the TrkB/ERK/CREB signaling pathway, which plays a significant role in synaptic remodeling. frontiersin.org By improving the ultrastructure of synapses, ligustrazine can intervene in the course of ischemia-reperfusion injury and enhance synaptic function. nih.gov This suggests that this compound may hold therapeutic potential for cognitive impairments associated with various neurological disorders by fostering synaptic health and plasticity. nih.govfrontiersin.org

Blood-Brain Barrier (BBB) Integrity Modulation by this compound

Cardiovascular Disease Models in this compound Research

The protective effects of this compound on the cardiovascular system have been a major focus of preclinical studies. Researchers have employed various animal models of cardiovascular disease to understand the mechanisms through which this compound exerts its therapeutic effects.

Myocardial ischemia/reperfusion (I/R) injury is a complex condition that occurs when blood flow is restored to the heart after a period of ischemia, paradoxically causing further damage to the heart muscle. Preclinical studies have consistently demonstrated the cardioprotective effects of ligustrazine in animal models of myocardial I/R injury. nih.gov

A meta-analysis of 25 preclinical studies involving 556 animals revealed that ligustrazine significantly reduced the myocardial infarct size compared to control groups. frontiersin.org The mechanisms underlying this protection are believed to be multifactorial, including antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.govfrontiersin.org Ligustrazine has been shown to improve coronary blood flow and myocardial metabolism, further contributing to its cardioprotective effects. frontiersin.org In models of myocardial I/R, ligustrazine treatment has been associated with a decrease in markers of cardiac damage. nih.gov Furthermore, studies have indicated that ligustrazine can enhance the protective effects of other agents, like remifentanil, against I/R injury by modulating specific microRNAs, such as miR-211. qascf.com

Table 1: Effects of Ligustrazine in Myocardial Ischemia/Reperfusion Injury Models

| Parameter Measured | Effect of Ligustrazine Treatment | Animal Model |

|---|---|---|

| Myocardial Infarct Size | Significantly decreased frontiersin.org | Rats, Rabbits frontiersin.org |

| Cardiac Enzymes and Troponin | Significantly decreased nih.gov | Not specified |

| Oxidative Stress | Reduced researchgate.net | Not specified |

| Myocardial Apoptosis | Inhibited qascf.comresearchgate.net | Not specified |

| Coronary Blood Flow | Improved frontiersin.org | Not specified |

| Myocardial Metabolism | Improved frontiersin.org | Not specified |

In preclinical models of myocardial infarction (MI), often induced by agents like pituitrin (B1682192) or by ligating the left anterior descending coronary artery, ligustrazine has demonstrated significant therapeutic potential. researchgate.netbiolifesas.org Studies in rat models of acute MI have shown that ligustrazine treatment can significantly improve cardiac function. biolifesas.org This is evidenced by the normalization of heart function indicators such as left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS), which are typically compromised following an MI. biolifesas.org

Furthermore, ligustrazine has been observed to reduce the cross-sectional area of myocardial cells, indicating a reduction in cardiac hypertrophy, a common pathological remodeling process after MI. biolifesas.org The compound also exerts anti-inflammatory effects by inhibiting the production of inflammatory cytokines in cardiac tissues of MI models. biolifesas.org Mechanistically, it has been proposed that ligustrazine's therapeutic effects in MI are mediated, at least in part, by regulating the miR-181a-5p/STAT3 signaling pathway. biolifesas.org

Table 2: Ligustrazine Intervention in Myocardial Infarction Models

| Parameter | Effect of Ligustrazine Intervention | Animal Model |

|---|---|---|

| Left Ventricular Ejection Fraction (LVEF) | Significantly promoted biolifesas.org | Sprague-Dawley Rats biolifesas.org |

| Left Ventricular Fractional Shortening (LVFS) | Significantly promoted biolifesas.org | Sprague-Dawley Rats biolifesas.org |

| Myocardial Cell Cross-Sectional Area | Significantly abated biolifesas.org | Sprague-Dawley Rats biolifesas.org |

| Inflammatory Cytokines | Significantly inhibited biolifesas.org | Sprague-Dawley Rats biolifesas.org |

| Myocardial Infarct Scope | Reduced researchgate.net | Rats researchgate.net |

A key aspect of ligustrazine's cardiovascular effects is its ability to improve microcirculation. farmaciajournal.com This is achieved through various mechanisms, including vasodilation and inhibition of platelet aggregation. patsnap.comnih.gov By inhibiting the influx of calcium into vascular smooth muscle cells, ligustrazine promotes the relaxation of these muscles, leading to vasodilation and improved blood flow. patsnap.com This action is particularly beneficial in conditions characterized by impaired blood circulation.

Preclinical studies have also highlighted ligustrazine's ability to reduce blood viscosity and inhibit thrombus formation, further contributing to its microcirculatory benefits. researchgate.netnih.gov In rat models, ligustrazine has been shown to decrease whole blood viscosity, plasma viscosity, and red blood cell aggregation. researchgate.net These hemorheological improvements can enhance tissue perfusion and oxygenation.

Myocardial Infarction Models and this compound Intervention

Renal and Hepatic Protection Models in this compound Studies

Beyond its cardiovascular benefits, preclinical research has explored the protective effects of this compound on other vital organs, namely the kidneys and the liver.

Similar to its effects in the heart, ligustrazine has demonstrated protective capabilities in animal models of renal ischemia/reperfusion (I/R) injury. nih.govnih.gov In a rat model of renal I/R, treatment with ligustrazine led to a reduction in serum creatinine (B1669602) and blood urea (B33335) nitrogen levels, which are key markers of kidney damage. nih.gov

Histological examination of the kidneys from these models revealed that ligustrazine treatment alleviated severe morphological damage, such as tubular cell necrosis and desquamation. nih.gov The protective mechanism appears to involve the suppression of inflammatory responses and the reduction of oxidative stress. nih.govnih.gov For instance, ligustrazine has been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and endothelin-1 (B181129) (ET-1), a potent vasoconstrictor. nih.gov Furthermore, it is suggested that ligustrazine's protective effect in acute kidney injury is mediated by downregulating the expression of nucleotide-binding oligomerization domain-containing 2 (NOD2), a protein involved in the inflammatory response. nih.gov

Table 3: Protective Effects of Ligustrazine in Renal Ischemia/Reperfusion Injury Models

| Parameter | Effect of Ligustrazine Treatment | Animal Model |

|---|---|---|

| Serum Creatinine (SCr) | Reduced nih.gov | Rats nih.gov |

| Blood Urea Nitrogen (BUN) | Reduced nih.gov | Rats nih.gov |

| Renal Tubular Injury | Alleviated nih.govnih.gov | Rats nih.govnih.gov |

| Plasma Superoxide Dismutase (SOD) | Significantly higher nih.gov | Wistar Rats nih.gov |

| Plasma Malondialdehyde (MDA) | Significantly lower nih.gov | Wistar Rats nih.gov |

| Plasma Endothelin-1 (ET-1) | Significantly lower nih.gov | Wistar Rats nih.gov |

| NOD2 Expression | Inhibited upregulation nih.gov | Rats nih.gov |

In preclinical models of liver fibrosis, typically induced by toxins such as carbon tetrachloride (CCl4), ligustrazine has shown promise in mitigating the fibrotic process. nih.govresearchgate.net Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to scarring and impaired liver function. The activation of hepatic stellate cells (HSCs) is a central event in the development of liver fibrosis. nih.gov

Studies have shown that ligustrazine can inhibit the activation and proliferation of HSCs. nih.govnih.gov It has been found to rescue liver fibrogenesis by decreasing the expression of α-smooth muscle actin and collagen I. researchgate.net The anti-fibrotic effects of ligustrazine are thought to be mediated through various signaling pathways. For example, it has been shown to regulate the Nrf2/β-catenin pathway and the TGF-β/Smad signaling pathway, both of which are crucial in the pathogenesis of liver fibrosis. nih.govresearchgate.net In combination with other compounds like paeonol (B1678282), ligustrazine has been observed to impair mitochondrial function in HSCs, leading to their apoptosis and a reduction in liver fibrosis. nih.gov

Table 4: Efficacy of Ligustrazine in Liver Fibrosis Models

| Parameter | Effect of Ligustrazine Treatment | Mechanism/Model |

|---|---|---|

| Hepatic Stellate Cell (HSC) Activation | Inhibited nih.gov | CCl4-induced liver fibrosis nih.gov |

| α-smooth muscle actin expression | Decreased researchgate.net | Ethanol-induced biliary atresia rat model researchgate.net |

| Collagen I expression | Decreased researchgate.net | Ethanol-induced biliary atresia rat model researchgate.net |

| Serum fibrotic biomarkers | Decreased nih.gov | CCl4-induced liver fibrosis nih.gov |

| Liver Inflammation | Inhibited nih.gove-century.us | CCl4-induced liver injury nih.gove-century.us |

Renal Ischemia/Reperfusion Injury Models and this compound Protection

Anti-fibrotic Activities of this compound in Preclinical Models

This compound, the phosphate salt of the active alkaloid tetramethylpyrazine (TMP) derived from Ligusticum chuanxiong, has demonstrated significant anti-fibrotic effects across various preclinical models of organ fibrosis, including pulmonary, hepatic, and renal fibrosis. These studies highlight its potential to interfere with key pathological processes such as excessive extracellular matrix (ECM) deposition, inflammation, and the activation of fibrogenic cells.

In models of pulmonary fibrosis , such as those induced by paraquat (B189505) or bleomycin (B88199) in rodents, ligustrazine has been shown to attenuate fibrotic changes. nih.govnih.gov Investigations in a paraquat-induced pulmonary fibrosis mouse model revealed that ligustrazine treatment could increase autophagy in lung cells. nih.gov This was associated with the inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways. nih.gov By mitigating the oxidative stress response, ligustrazine helps to reduce fibroblast proliferation and subsequent collagen deposition, which are hallmarks of the disease. nih.gov

In the context of hepatic fibrosis , preclinical studies using models like carbon tetrachloride (CCl₄)-induced liver injury in rats have shown that ligustrazine can protect against liver damage. nih.gov The compound has been observed to inhibit the activation and proliferation of hepatic stellate cells (HSCs), which are the primary cells responsible for collagen production in the liver. nih.govesmed.org The mechanism appears to involve the modulation of multiple signaling pathways. For instance, ligustrazine has been found to interfere with the TGF-β/Smad pathway, a central regulator of fibrosis. esmed.org It also enhances the expression of Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a key regulator of antioxidant responses, which in turn helps to suppress HSC activation. esmed.org Furthermore, studies combining ligustrazine with paeonol have shown that the therapy can induce apoptosis in HSCs and disrupt their mitochondrial activity, thereby mitigating collagen deposition. nih.gov

Preclinical investigations into renal fibrosis have also yielded promising results. In models of renal tubulointerstitial fibrosis, ligustrazine has been shown to restrain the epithelial-to-mesenchymal transition (EMT) of tubular epithelial cells, a critical process where epithelial cells acquire a fibroblast-like phenotype and contribute to fibrosis. esmed.org It also modulates the TGF-β/Smad3 pathway in the kidneys. tandfonline.com By inhibiting the accumulation of ECM, ligustrazine helps to slow the progression of renal fibrosis. tandfonline.com

Table 1: Preclinical Anti-fibrotic Activities of this compound

| Fibrosis Type | Preclinical Model | Key Findings | Signaling Pathways Implicated |

|---|---|---|---|

| Pulmonary Fibrosis | Paraquat-induced fibrosis in mice | Ameliorated pulmonary fibrosis by increasing lung cell autophagy. nih.gov | PI3K/Akt/mTOR, Hedgehog nih.gov |

| Bleomycin-induced fibrosis in rats | Attenuated fibrosis by modulating inflammatory cytokines. nih.gov | TNF-α, TGF-β nih.gov | |

| Hepatic Fibrosis | Carbon Tetrachloride (CCl₄)-induced fibrosis in rats | Inhibited hepatic stellate cell (HSC) activation and proliferation; reduced collagen deposition. nih.govesmed.org | TGF-β/Smad, Nrf2/β-catenin esmed.org |

| Ethanol-induced biliary atresia in rats | Regulated miR-145 to inhibit HSC activation. esmed.org | miR-145/TGF-β/Smad esmed.org | |

| Renal Fibrosis | Unilateral ureteral obstruction (UUO) model in rats | Attenuated renal tubulointerstitial fibrosis by restraining epithelial-myofibroblast transition. esmed.org | TGF-β/Smad7 tandfonline.comesmed.org |

| Cisplatin-induced nephrotoxicity in rats | Reversed oxidative stress markers (MDA, NO) and increased antioxidant enzymes (GSH, SOD). tandfonline.com | Oxidative Stress Pathways tandfonline.com |

Anti-tumor and Anti-metastatic Activities of this compound (Preclinical Investigations)

The anti-neoplastic potential of tetramethylpyrazine (TMP), the active molecule in this compound, has been explored in a variety of preclinical cancer models. These investigations suggest that TMP can impede tumor progression through multiple mechanisms, including the inhibition of cell proliferation, invasion, metastasis, and angiogenesis, as well as by enhancing the efficacy of conventional chemotherapeutic agents. nih.govfrontiersin.org

In models of lung cancer , TMP has demonstrated inhibitory effects on the proliferation of A549 human adenocarcinoma cells in a dose- and time-dependent manner. nih.gov The mechanism involves the suppression of the cell cycle and inhibition of the COX-2 pathway, which is crucial for tumorigenesis and metastasis. nih.gov In vivo experiments using a metastatic nude mouse model further confirmed that TMP could significantly suppress the metastatic growth of A549 cells. nih.gov

Studies on ovarian cancer have shown that TMP can enhance the anti-tumor effects of the chemotherapeutic drug paclitaxel (B517696). frontiersin.org In vitro experiments using A2780 and SKOV3 ovarian cancer cells, and in vivo studies with A2780 xenograft mouse models, revealed that the combination of TMP and paclitaxel suppressed angiogenesis by inhibiting the ERK1/2 and Akt signaling pathways and promoted apoptosis of tumor cells more effectively than either agent alone. frontiersin.org

In the context of bladder cancer , TMP has been found to reverse multidrug resistance (MDR). plos.org In adriamycin-resistant Pumc-91 cells, TMP enhanced the cytotoxicity of the anticancer agent. plos.org The proposed mechanism involves the downregulation of MDR-associated proteins like MRP1 and BCL-2, and an increase in TOPO-II, leading to cell cycle arrest in the G1 phase. plos.org

Furthermore, research on melanoma has indicated that TMP can inhibit metastasis in vivo, partly by suppressing the activity of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. plos.org

Table 2: Preclinical Anti-tumor and Anti-metastatic Activities of this compound

| Cancer Type | Preclinical Model | Key Findings | Signaling Pathways/Mechanisms Implicated |

|---|---|---|---|

| Lung Cancer | A549 human adenocarcinoma cells; metastatic nude mouse model | Inhibited cell proliferation and invasion; suppressed metastatic growth in vivo. nih.gov | COX-2 pathway inhibition, cell cycle suppression nih.gov |

| Ovarian Cancer | A2780 and SKOV3 cells; A2780 xenograft mouse model | Enhanced anti-tumor effect of paclitaxel; suppressed angiogenesis and promoted apoptosis. frontiersin.org | Inhibition of ERK1/2 and Akt pathways frontiersin.org |

| Bladder Cancer | Adriamycin-resistant Pumc-91/ADM cells; T24/DDP cells | Reversed multidrug resistance (MDR) to adriamycin; induced G1 phase cell cycle arrest. plos.org | Downregulation of MRP1, GST, BCL-2; upregulation of TOPO-II plos.org |

| Glioma | Glioma cell line | Inhibited cell growth and migration. plos.org | Inhibition of calcium influx plos.org |

| Melanoma | In vivo animal model | Inhibited metastasis. plos.org | Suppression of Vascular Endothelial Growth Factor (VEGF) activity plos.org |

Anti-Adhesion Properties of this compound (Postoperative Peritoneal Adhesion Models)

Postoperative peritoneal adhesion (PPA) is a significant complication following abdominal surgery. Preclinical studies have identified ligustrazine as a promising agent for preventing PPA formation. genscript.comnih.gov Its therapeutic effects are attributed to its ability to modulate inflammation, fibrosis, and cellular processes that lead to the formation of abnormal tissue connections.

In rodent models of PPA, ligustrazine treatment has been shown to significantly reduce the incidence and severity of adhesions. genscript.comresearchgate.net The underlying mechanism involves the inhibition of key fibrotic and inflammatory pathways. One critical pathway modulated by ligustrazine is the Peroxisome Proliferator-Activated Receptor γ (PPARγ) signaling pathway. nih.govgenscript.com Studies have shown that ligustrazine activates PPARγ, which in turn leads to the transrepression of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govgenscript.com This action is crucial because hypoxia is a primary trigger for PPA, inducing peritoneal mesothelial cells (PMCs) to undergo an epithelial-to-mesenchymal transition (EMT) and produce profibrotic cytokines. nih.gov

By activating the PPARγ/HIF-1α axis, ligustrazine effectively suppresses several hypoxia-induced functions in PMCs. nih.govgenscript.com It restricts the production of profibrotic cytokines like vascular endothelial growth factor (VEGF) and connective tissue growth factor (CTGF). nih.gov It also inhibits the expression of migration and adhesion-associated molecules such as VCAM-1 and ICAM-1 and represses cytoskeleton protein expression, thereby preventing PMCs from acquiring a myofibroblast-like phenotype and reversing ECM remodeling. nih.gov Furthermore, ligustrazine has been found to downregulate the expression of TGF-β1 and Smad3, further inhibiting inflammation and fibrosis. researchgate.net

Table 3: Anti-Adhesion Properties of this compound in Preclinical Models

| Preclinical Model | Key Findings | Mechanisms of Action |

|---|---|---|

| Postoperative peritoneal adhesion (PPA) rodent models | Significantly reduced the incidence and severity of peritoneal adhesions. genscript.comresearchgate.net | Inhibition of inflammation and fibrosis. researchgate.net |

| Hypoxia-induced Peritoneal Mesothelial Cells (PMCs) (in vitro) | Suppressed production of profibrotic cytokines (VEGF, CTGF); inhibited expression of migration/adhesion molecules (VCAM-1, ICAM-1). nih.gov | Activation of PPARγ and transrepression of HIF-1α. nih.govgenscript.com |

| PPA rat model | Reduced the expression of inflammatory and fibrotic markers. | Downregulation of the TGF-β1/Smad3 signaling pathway. researchgate.net |

| Postoperative abdominal adhesion rat model | Reduced adhesion incidence by activating antioxidant pathways and reducing inflammatory mediators. amegroups.org | Activation of Nrf2/ARE pathway; reduction of TNF-α and IL-1β. amegroups.org |

Modulation of Endometriosis Models by this compound

Endometriosis is a chronic gynecological disorder characterized by the growth of endometrial-like tissue outside the uterus, often associated with inflammation and fibrosis. Tetramethylpyrazine (TMP), the active component of this compound, has been investigated in preclinical models for its therapeutic potential in managing this condition. nih.govnih.gov

In rat and mouse models of surgically induced endometriosis, TMP treatment has been demonstrated to significantly reduce the size and weight of endometriotic lesions and decrease the extent of associated fibrosis. nih.govnih.gov The mechanisms underlying these effects are multifactorial. TMP has been shown to suppress inflammation, a key driver of endometriosis progression. It achieves this by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both peritoneal fluid and the lesions themselves. nih.govnih.gov

One of the key pathways targeted by ligustrazine in endometriosis is the STAT3 signaling pathway. nih.govbohrium.com In human endometrial stromal cells (HESCs), ligustrazine was found to inhibit the phosphorylation of STAT3. nih.gov This inhibition is part of a larger regulatory axis involving STAT3/IGF2BP1/RELA, where ligustrazine ultimately attenuates the inflammatory response. nih.govbohrium.com

Furthermore, TMP counteracts the pathological processes of epithelial-mesenchymal transition (EMT) and fibroblast-to-myofibroblast transdifferentiation (FMT), which contribute to the invasive nature and fibrogenesis of endometriotic lesions. nih.gov In vitro experiments have shown that TMP suppresses platelet-induced EMT and FMT in a concentration-dependent manner. nih.gov It also addresses oxidative stress, another feature of endometriosis, by activating the Nrf2/HO-1 pathway and suppressing the NLRP3 inflammasome, which is involved in pyroptotic cell death. nih.gov

Table 4: Modulation of Endometriosis by this compound in Preclinical Models

| Preclinical Model | Key Findings | Mechanisms of Action |

|---|---|---|

| Surgically induced endometriosis in rats | Markedly decreased the size of endometriotic lesions; reduced levels of inflammatory proteins and oxidative stress markers. nih.gov | Repression of NLRP3 inflammasome activation and pyroptosis; activation of Nrf2/HO-1 pathway. nih.gov |

| Surgically induced endometriosis in mice | Reduced lesion weight and the extent of lesional fibrosis; improved hyperalgesia. nih.gov | Suppression of platelet-induced epithelial-mesenchymal transition (EMT) and fibroblast-to-myofibroblast transdifferentiation (FMT). nih.gov |

| Human Endometrial Stromal Cells (HESCs) (in vitro) | Inhibited production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov | Inhibition of the STAT3/IGF2BP1/RELA axis. nih.govbohrium.com |

| Induced deep endometriosis in mice | Decreased lesion weight and arrested lesional progression. esmed.orgesmed.org | Induction of cellular senescence via p53 activation; suppression of hyaluronan synthase 2 (HAS2) and survivin. esmed.orgesmed.org |

Advanced Research Methodologies and Techniques for Ligustrazine Phosphate Studies

Molecular Docking and Simulation Studies of Ligustrazine Phosphate (B84403)

Molecular docking and simulation studies are powerful computational tools used to predict the binding affinity and interaction between a ligand, such as ligustrazine phosphate, and a target protein. These methods provide insights into the molecular basis of a drug's activity, guiding further experimental validation.

In the context of this compound research, molecular docking has been instrumental in identifying potential protein targets. For instance, studies have used molecular docking to investigate the interaction of ligustrazine with proteins like Peroxisome Proliferator-Activated Receptor gamma (PPARγ), PIEZO1, TMBIM6, and PHB2. nih.govresearchgate.net These proteins are implicated in cellular processes such as inflammation, fibrosis, and mitochondrial function. nih.gov The simulations predict the binding energy and the specific amino acid residues involved in the interaction. For example, in a study on PPARγ, molecular docking predicted potential binding pocket residues including Cys 285, Arg 288, and others. researchgate.net Visualization tools like PyMOL and Chimera are then used to analyze these interactions, focusing on hydrogen bonds and hydrophobic interactions to assess binding affinity. nih.gov The stability of these predicted binding conformations is often further validated through molecular dynamics simulations. nih.gov

These computational approaches have been crucial in forming hypotheses about how ligustrazine and its derivatives might exert their effects. For example, molecular modeling of ligustrazine derivatives with Torpedo californica acetylcholinesterase (TcAChE) helped to understand their potential as inhibitors for Alzheimer's disease treatment. mdpi.com The reliability of these docking strategies is often verified by re-docking a known ligand into the active site and ensuring an acceptable root-mean-square deviation (RMSD). mdpi.com

Site-Directed Mutagenesis for this compound Target Identification

Site-directed mutagenesis is a molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. neb.com This technique is invaluable for confirming the functional significance of specific amino acid residues in a protein's interaction with a ligand like this compound, as predicted by molecular docking. nih.gov

Once molecular docking studies identify potential binding sites on a target protein, site-directed mutagenesis can be employed to substitute specific amino acid residues within that site. nih.gov By observing how these mutations affect the binding and functional response to this compound, researchers can confirm the importance of those residues for the drug's activity. For example, if a mutation at a predicted binding site abolishes or reduces the effect of this compound, it provides strong evidence that the compound directly interacts with that site. nih.govnih.gov

In a study investigating the interaction between ligustrazine and PPARγ, site-directed mutagenesis was used to confirm the binding sites predicted by molecular docking. nih.gov This combination of computational prediction and experimental validation provides a robust approach to identifying and characterizing the molecular targets of this compound.

Bioinformatics Analysis for this compound Pathway Identification

Bioinformatics analysis plays a crucial role in modern biomedical research by enabling the interpretation of large-scale biological data. In the study of this compound, bioinformatics tools are used to analyze transcriptomic and genomic data to identify the biological pathways and gene networks affected by the compound.

For instance, in studies investigating the effects of ligustrazine on cerebral ischemia, bioinformatics analysis of miRNA and transcriptome data has been employed. nih.govbohrium.com This involves techniques like generating heat maps to visualize changes in gene expression and performing Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to identify the biological pathways that are significantly enriched with the differentially expressed genes. nih.govresearchgate.netarabjchem.org Such analyses have suggested that ligustrazine may exert its effects by modulating pathways related to inflammation, apoptosis, and the blood-brain barrier. nih.govarabjchem.orgnih.gov

In one study, bioinformatics analysis predicted that miR-297c-5p was a target of ligustrazine and that this microRNA, in turn, targeted the protein occludin, a key component of the blood-brain barrier. nih.govbohrium.com This prediction was subsequently validated using experimental techniques like dual-luciferase reporter assays. nih.govbohrium.com Similarly, in research on acute lung injury, network pharmacology and bioinformatics identified potential targets of ligustrazine, including BCL2L1, JAK2, CDK2, HIF1A, and CCNA2, and implicated the JAK/STAT signaling pathway. researchgate.netarabjchem.org These findings provide a broader understanding of the complex molecular mechanisms underlying the therapeutic effects of this compound.

In Vitro Cell Culture Models in this compound Research

In vitro cell culture models are fundamental tools for studying the cellular and molecular effects of this compound in a controlled environment. A variety of cell lines are used, each representing a specific cell type relevant to the diseases being studied.

| Cell Line | Cell Type | Research Area |

| PC12 neurons | Pheochromocytoma cells, differentiate into neuron-like cells | Neuroprotection, Ischemic stroke springermedizin.de |

| HSCs (Hepatic Stellate Cells) | Liver cells | Liver fibrosis thno.org |

| PMCs (Peritoneal Mesothelial Cells) | Cells lining the peritoneum | Postoperative peritoneal adhesion nih.gov |

| SKOV3 cells | Ovarian cancer cells | Ovarian cancer nih.gov |

| NRK-52E cells | Normal rat kidney epithelial cells | Acute kidney injury nih.gov |

| RGCs (Retinal Ganglion Cells) | Neurons in the retina | Ocular diseases |

| b.End3 cells | Brain endothelial cells | Blood-brain barrier integrity nih.govbohrium.com |

For example, PC12 cells are used to model neuronal cells and investigate the neuroprotective effects of this compound against apoptosis. springermedizin.de In the context of liver disease, hepatic stellate cells (HSCs) are used to study how ligustrazine inhibits the production of pro-angiogenic cytokines. thno.org Similarly, peritoneal mesothelial cells (PMCs) are used to understand the role of ligustrazine in preventing postoperative peritoneal adhesions by observing its effects on cell migration, adhesion, and cytoskeletal protein expression. nih.gov In cancer research, ovarian cancer cell lines like SKOV3 are used to assess the anti-proliferative and anti-migratory effects of ligustrazine. nih.gov For kidney-related research, NRK-52E cells are employed to study the compound's protective effects against acute kidney injury. nih.gov Furthermore, brain endothelial cells (b.End3) are utilized to examine the impact of ligustrazine on the integrity of the blood-brain barrier under conditions of oxygen-glucose deprivation. nih.govbohrium.com

Animal Model Development and Evaluation in this compound Research

Animal models are indispensable for evaluating the in vivo efficacy and mechanisms of action of this compound in a whole-organism context. These models are designed to mimic human diseases and provide crucial preclinical data.

Establishment and Characterization of Rodent Models for Specific this compound Research Areas

Various rodent models are established to investigate the therapeutic potential of this compound across different pathologies.

Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model in rats and mice is widely used to simulate ischemic stroke. nih.gov In these models, ligustrazine has been shown to improve neurological function scores and reduce cerebral infarction volume. nih.gov

Alzheimer's Disease: Scopolamine-induced amnesia in rats serves as a model for studying cognitive deficits associated with Alzheimer's disease. nih.gov Research has shown that this compound can improve learning and memory in these models. nih.gov

Hepatic Preneoplasia: The diethylnitrosamine (DEN)-induced rat model is used to study the early stages of liver cancer. farmaciajournal.com In this model, ligustrazine has been observed to have a protective effect on the liver. farmaciajournal.com

Myocardial Ischemia: Acute myocardial ischemia can be induced in rats using pituitrin (B1682192). dovepress.com These models are used to assess the effects of ligustrazine on hemorheological indices and myocardial protection. dovepress.com

Migraine: A migraine model in rats can be established by administering nitroglycerin (NTG). amegroups.orgamegroups.cn This model is used to study the effects of ligustrazine on migraine-related pain pathways. amegroups.orgamegroups.cn

These animal models are typically characterized by behavioral tests, biochemical assays, and molecular analyses to assess the effects of this compound treatment.

Histopathological Assessment in this compound-Treated Animal Tissues

Histopathological assessment involves the microscopic examination of tissue sections to observe the effects of a treatment at the cellular level. This technique is a cornerstone for evaluating the efficacy of this compound in animal models.

Biochemical Marker Analysis in this compound Studies

The investigation of this compound's therapeutic mechanisms frequently involves the analysis of various biochemical markers to quantify its effects on oxidative stress and inflammation. Key markers include malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), myeloperoxidase (MPO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and C-reactive protein (CRP).

Oxidative Stress Markers:

Reactive oxygen species (ROS) can lead to cellular damage, a factor in the development of neurodegenerative diseases. nih.gov The body's defense against ROS includes endogenous antioxidants like SOD and GSH-Px. nih.gov MDA is a byproduct of lipid peroxidation and serves as a biomarker for oxidative stress. nih.gov

In preclinical models, this compound has demonstrated the ability to modulate these markers. For instance, in a rat model of scopolamine-induced amnesia, a transdermal ethosomal system of this compound significantly increased the activities of SOD and GSH-Px in the brain while reducing MDA levels. nih.govfrontiersin.org This suggests a neuroprotective effect by enhancing the brain's antioxidant defense mechanisms. nih.govfrontiersin.org Similarly, in models of oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury, treatment with tetramethylpyrazine (a derivative of which this compound is a synthetic product) has been shown to decrease MDA concentrations and increase the activities of SOD and GSH-Px. frontiersin.org

Interactive Data Table: Effect of this compound on Oxidative Stress Markers

| Marker | Effect of this compound | Studied Model | Reference |

| MDA | Decreased Levels | Scopolamine-induced amnesia in rats; OGD/R-induced injury | nih.gov, frontiersin.org |

| SOD | Increased Activity | Scopolamine-induced amnesia in rats; OGD/R-induced injury | nih.gov, frontiersin.org |

| GSH-Px | Increased Activity | Scopolamine-induced amnesia in rats; OGD/R-induced injury | nih.gov, frontiersin.org |

Inflammatory Markers:

Chronic inflammation is implicated in a variety of diseases. nih.gov Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 play a central role in initiating and sustaining inflammatory responses. mdpi.comopendentistryjournal.com CRP is an acute-phase protein that is also used to monitor inflammation levels. mdpi.comopendentistryjournal.com

Research indicates that this compound can downregulate the expression of these pro-inflammatory markers. patsnap.com In a rat model of ischemia/reperfusion injury, ligustrazine was found to reduce the levels of TNF-α and IL-6 in renal tissue. semanticscholar.org Similarly, in alcohol-fed mice, ligustrazine treatment protected against alcohol-induced increases in hepatic TNF-α. oup.com This anti-inflammatory activity is a key aspect of its therapeutic potential. patsnap.com

Interactive Data Table: Effect of this compound on Inflammatory Markers

| Marker | Effect of this compound | Studied Model | Reference |

| TNF-α | Decreased Levels | Ischemia/reperfusion injury in rats; Alcohol-induced liver injury in mice | semanticscholar.org, oup.com |

| IL-1β | Decreased Levels | General anti-inflammatory action | patsnap.com |

| IL-6 | Decreased Levels | Ischemia/reperfusion injury in rats | semanticscholar.org |

| CRP | Positively correlated with TNF-α and IL-6 levels, suggesting indirect reduction by ligustrazine | Ankylosing Spondylitis | europeanreview.org |

Immunofluorescence and Western Blotting for Protein Expression in this compound Research

Immunofluorescence and Western blotting are indispensable techniques for visualizing and quantifying protein expression, respectively, providing critical insights into the molecular mechanisms of this compound.

Immunofluorescence: This technique allows for the localization of specific proteins within cells and tissues. In a study on a rat migraine model, immunofluorescence revealed that ligustrazine could reduce the expression of c-fos in the trigeminal ganglion. nih.gov The expression of P2X3 and TRPV1, mainly located in the cytoplasm of trigeminal ganglion neurons, was also shown to be decreased in the ligustrazine treatment group compared to the model group. nih.govamegroups.org Furthermore, in a study on alcohol-induced liver injury, immunofluorescence staining visually demonstrated that ligustrazine's negative regulatory effect on TNF-α expression was significant. oup.com

Western Blotting: This method is used to detect and quantify specific proteins in a sample. In the aforementioned migraine model, Western blot analysis confirmed that ligustrazine treatment substantially lowered the protein expression of p-ERK/ERK in the trigeminal ganglion of nitroglycerin-induced migraine rats. nih.govamegroups.org It also showed that P2X3 and TRPV1 levels were significantly decreased in the ligustrazine group. nih.govamegroups.org In research on acute kidney injury, Western blotting demonstrated that ligustrazine could inhibit the upregulation of NOD2 expression. semanticscholar.org Furthermore, in studies of endometriosis, protein levels of E-cadherin, N-cadherin, Vimentin, and Snail were measured by Western blot to assess the effects of a combination therapy including ligustrazine. ijbs.com

Real-time PCR for Gene Expression in this compound Investigations

Real-time polymerase chain reaction (RT-PCR) is a powerful tool for quantifying gene expression at the mRNA level, providing insights into how this compound modulates cellular functions.

In a rat migraine model, quantitative RT-PCR was used to detect the mRNA levels of P2X3 and TRPV1 in the trigeminal ganglion. nih.gov The results showed that the increased mRNA levels in the model group were significantly decreased by ligustrazine treatment. nih.govamegroups.org In a study on ovarian cancer cells, RT-PCR was employed to measure the expression of miR-211, revealing that ligustrazine treatment increased its levels. nih.gov Another study investigating the effects of a combination of ferulic acid, ligustrazine, and tetrahydropalmatine (B600727) on endometriosis utilized RT-qPCR to detect the mRNA levels of various markers related to epithelial-mesenchymal transformation and the Wnt/β-catenin pathway. ijbs.com

Flow Cytometry Applications in this compound Research

Flow cytometry is a versatile technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. In this compound research, it has been particularly useful for studying cell apoptosis.

In one study, flow cytometry was used to analyze cell apoptosis in human spinal cord cells treated with ligustrazine. The results showed that ligustrazine significantly increased the apoptosis rate of these cells in a concentration-dependent manner. nih.gov Another study investigating ligustrazine-flavonoid derivatives as potential anti-tumor agents used flow cytometry to determine that a specific compound could induce apoptosis in Bel-7402 cancer cells. nih.gov This technique allows for the quantitative assessment of apoptosis, distinguishing between early and late apoptotic cells. nih.gov

Electrophoretic Mobility Shift Assay (EMSA) in this compound Studies

The electrophoretic mobility shift assay (EMSA), or gel shift assay, is a technique used to study protein-DNA or protein-RNA interactions. wikipedia.org It is based on the principle that protein-nucleic acid complexes migrate more slowly through a non-denaturing gel than free nucleic acid fragments. thermofisher.com While direct studies specifically using EMSA with this compound are not extensively detailed in the provided context, the technique is highly relevant for elucidating its mechanisms of action, particularly concerning the regulation of transcription factors. For instance, studies on ligustrazine have implicated its role in signaling pathways involving transcription factors like NF-κB, which could be directly investigated using EMSA to see if ligustrazine affects the binding of NF-κB to its DNA consensus sequence. oup.com

Co-immunoprecipitation Techniques in this compound Mechanism Elucidation

Co-immunoprecipitation (Co-IP) is a powerful technique used to identify physiologically relevant protein-protein interactions in vivo. assaygenie.commblbio.com The principle involves using an antibody to pull down a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").

A study investigating the effects of ligustrazine on hepatic stellate cells utilized Co-IP to examine the physical interactions between proteins. The results from this study showed that ligustrazine increased the physical interaction between PPARγ and SMRT in HSC-LX2 cells. thno.org This finding was crucial in demonstrating that the activation of PPARγ by ligustrazine leads to the transrepression of HIF-1α in a SMRT-dependent manner. thno.org This highlights the utility of Co-IP in dissecting the specific molecular interactions that underlie the therapeutic effects of this compound.

Development of Novel Drug Delivery Systems for this compound (Preclinical Focus, e.g., Ethosomes, Nanoparticles)

The clinical application of this compound can be limited by factors such as a low oral bioavailability due to extensive first-pass metabolism and a short elimination half-life. nih.gov To overcome these challenges, novel drug delivery systems are being explored in preclinical studies, with a focus on enhancing its therapeutic efficacy and patient compliance.

Ethosomes:

Ethosomes are novel lipid-based vesicular carriers containing a high concentration of ethanol, which acts as a penetration enhancer. mdpi.commdpi.com This composition allows them to efficiently deliver drugs deep into and across the skin. nih.govmdpi.com